Calcioic Acid
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Overview
Description
Calcioic acid is a terminal C24-oxidation product of 25-hydroxyvitamin D3. It is a significant metabolite in the catabolic pathway of vitamin D, specifically formed through the action of the enzyme CYP24A1. This compound plays a crucial role in the inactivation and elimination of vitamin D metabolites, ensuring the regulation of calcium and phosphorus homeostasis in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcioic acid is synthesized through a multi-step catabolic pathway involving the hydroxylation of 25-hydroxyvitamin D3. The process begins with the C24-hydroxylation of 1,25-dihydroxyvitamin D3, followed by several oxidative steps that ultimately yield this compound . The reaction conditions typically involve the use of specific enzymes such as CYP24A1, which catalyzes these transformations under physiological conditions .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is primarily produced in research settings using biochemical methods. The synthesis involves the use of recombinant enzymes and controlled reaction environments to ensure the efficient conversion of vitamin D metabolites into this compound .
Chemical Reactions Analysis
Types of Reactions
Calcioic acid undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation involves the oxidation of 25-hydroxyvitamin D3.
Hydroxylation: This reaction is crucial in the intermediate steps of its synthesis.
Substitution: Although less common, substitution reactions can occur under specific conditions
Common Reagents and Conditions
The synthesis of this compound typically involves the use of enzymes such as CYP24A1, which catalyze the hydroxylation and oxidation reactions. These reactions are carried out under physiological conditions, often in the presence of cofactors and substrates necessary for enzyme activity .
Major Products Formed
The major product formed from the oxidation and hydroxylation of 25-hydroxyvitamin D3 is this compound. Other intermediate products include 24,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone .
Scientific Research Applications
Calcioic acid has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of vitamin D and the role of CYP24A1 in these processes.
Biology: Research on this compound helps in understanding the regulation of calcium and phosphorus homeostasis in the body.
Medicine: this compound is investigated for its potential therapeutic applications in bone health and fracture healing.
Industry: While its industrial applications are limited, it is used in the development of biochemical assays and research tools .
Mechanism of Action
Calcioic acid exerts its effects through the inactivation and elimination of vitamin D metabolites. The enzyme CYP24A1 catalyzes the hydroxylation and oxidation reactions that convert 25-hydroxyvitamin D3 into this compound. This process ensures the regulation of calcium and phosphorus levels in the body, preventing hypercalcemia and other related disorders .
Comparison with Similar Compounds
Similar Compounds
Calcitroic Acid: Another major metabolite of vitamin D, formed through the C23 oxidation pathway.
24,25-Dihydroxyvitamin D3: An intermediate in the synthesis of calcioic acid.
25-Hydroxyvitamin D3-26,23-Lactone: Another intermediate product in the catabolic pathway of vitamin D
Uniqueness
This compound is unique due to its specific role in the terminal oxidation of 25-hydroxyvitamin D3. Unlike other metabolites, it is the final product in the C24 oxidation pathway, making it a crucial compound in the regulation of vitamin D metabolism and calcium homeostasis .
Properties
Molecular Formula |
C23H34O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |
InChI |
InChI=1S/C23H34O3/c1-15-6-9-19(24)14-18(15)8-7-17-5-4-12-23(3)20(10-11-21(17)23)16(2)13-22(25)26/h7-8,16,19-21,24H,1,4-6,9-14H2,2-3H3,(H,25,26)/b17-7+,18-8-/t16-,19-,20-,21+,23-/m1/s1 |
InChI Key |
ORQIVTIIFIPFDT-AEZVMPMWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
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